Tfax 488 TFP Ester: A Comprehensive Technical Guide for Advanced Fluorescence Labeling
Tfax 488 TFP Ester: A Comprehensive Technical Guide for Advanced Fluorescence Labeling
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the molecular structure, properties, and applications of Tfax 488 TFP ester. This document moves beyond a simple datasheet, offering expert insights into the practical application and advantages of this fluorophore in demanding experimental contexts.
Introduction: The Need for Superior Fluorophores in Modern Research
In the landscape of fluorescence-based detection, the demand for probes with high photostability, bright signal, and robust chemical stability is paramount. Tfax 488 TFP ester has emerged as a leading green fluorescent dye, addressing the limitations of traditional fluorophores like FITC. Its unique tetrafluorophenyl (TFP) ester chemistry offers significant advantages in bioconjugation, ensuring more reliable and reproducible results in a variety of applications, from high-resolution microscopy to flow cytometry.[1][2][3][4][5] This guide will dissect the core attributes of Tfax 488 TFP ester, providing the technical foundation and practical protocols necessary for its successful implementation in your research.
Molecular Structure and Physicochemical Properties
The performance of a fluorophore is intrinsically linked to its molecular architecture. Tfax 488 TFP ester is an amine-reactive dye, meaning it readily forms stable covalent bonds with primary amines on biomolecules.[6][7][8][9][10]
Chemical Name: 3,6-Diamino-9-[2-carboxy-4-[(2,3,5,6-tetrafluorophenoxy)carbonyl]phenyl]-4,5-disulfoxanthylium bis(triethylammmonium) salt[2]
Molecular Formula: C₂₇H₁₄F₄N₂O₁₁S₂·C₁₂H₃₀N₂[1][2]
Molecular Weight: 884.91 g/mol [1][2]
The core of Tfax 488 is a sulfoxanthylium dye, which is responsible for its favorable spectral properties. The key to its reactivity lies in the tetrafluorophenyl (TFP) ester group. TFP esters are more stable in aqueous solutions and less susceptible to spontaneous hydrolysis compared to their succinimidyl ester (SE/NHS) counterparts.[6][7][8][9] This enhanced stability at the basic pH required for amine labeling translates to more efficient and reproducible conjugation reactions.[6][7][8][9]
Key Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 495 nm | [1][2][3] |
| Emission Maximum (λem) | 515 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1][2][3] |
| Quantum Yield (Φ) | 0.92 | [1][2][3] |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | [2][3] |
| Reactivity | Primary Amines | [2][3][7] |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [1][2][3][11] |
| Storage | Store at -20°C, protected from light | [1][2][3][8] |
The TFP Ester Advantage: A Deeper Dive into Amine Reactivity
The conjugation of fluorescent dyes to biomolecules, most commonly proteins and antibodies, is a cornerstone of modern biological research. The efficiency and specificity of this reaction are critical for generating high-quality reagents. Tfax 488 TFP ester utilizes tetrafluorophenyl ester chemistry to target primary amines, which are abundantly available on proteins in the form of lysine residues and the N-terminus.[7]
Mechanism of Amine Conjugation
The TFP ester group is an excellent leaving group. In the presence of a primary amine (at a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic), the amine attacks the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol.
Caption: Amine conjugation reaction of Tfax 488 TFP ester with a biomolecule.
The enhanced stability of the TFP ester in aqueous solutions compared to NHS esters is a significant advantage.[6][8] NHS esters are highly susceptible to hydrolysis, which can lead to a significant reduction in labeling efficiency, especially during longer incubation times. The greater stability of Tfax 488 TFP ester allows for more consistent and reproducible conjugations.[1][2][6]
Experimental Protocols: A Guide to Successful Conjugation
The following protocols provide a framework for the successful conjugation of Tfax 488 TFP ester to proteins and antibodies. It is important to note that the optimal labeling ratio may vary depending on the specific protein and its intended application.
Preparation of Reagents
-
Protein/Antibody Solution: The biomolecule to be labeled should be in a buffer free of primary amines, such as phosphate-buffered saline (PBS). Buffers containing Tris or glycine will compete with the labeling reaction and should be avoided.[12] The concentration should ideally be 1-10 mg/mL.
-
Reaction Buffer: A buffer with a pH of 7-9 is recommended for efficient labeling.[9][10][12] Common choices include 100 mM sodium bicarbonate or sodium borate buffer.
-
Tfax 488 TFP Ester Stock Solution: Immediately before use, dissolve the Tfax 488 TFP ester in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
Step-by-Step Conjugation Protocol
-
Prepare the Protein: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer. Spin desalting columns are a convenient method for this.
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point for antibodies is a 10-20 fold molar excess.
-
Initiate the Reaction: Add the calculated volume of the Tfax 488 TFP ester stock solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the Conjugate: Remove the unreacted dye by gel filtration or dialysis. Spin desalting columns are also effective for this step.
Caption: Experimental workflow for protein conjugation with Tfax 488 TFP ester.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for Tfax 488).
Applications in Advanced Research
The superior properties of Tfax 488 TFP ester make it an ideal choice for a wide range of applications that demand high sensitivity and photostability.
-
Super-Resolution Microscopy: Techniques such as dSTORM, SIM, and STED require fluorophores that are bright and photostable. Tfax 488 TFP ester is well-suited for these demanding imaging modalities.[1][2][3]
-
Flow Cytometry: The bright green fluorescence of Tfax 488 provides excellent signal-to-noise ratios for the detection and quantification of cell populations.[1][2][3]
-
Immunofluorescence Microscopy: Tfax 488 conjugates of antibodies are widely used for the visualization of specific proteins and cellular structures in fixed and live cells.[4]
-
Two-Photon Excitation Microscopy (TPE): This dye is also suitable for deep-tissue imaging using two-photon excitation.[1][2][3]
Conclusion: A Reliable Tool for High-Performance Fluorescence Labeling
Tfax 488 TFP ester stands out as a high-performance fluorescent probe due to its exceptional brightness, photostability, and the superior stability of its TFP ester reactive group.[1][2][3] This technical guide has provided a comprehensive overview of its molecular characteristics, the advantages of its amine-reactive chemistry, and detailed protocols for its successful application. By understanding the principles outlined herein, researchers can confidently employ Tfax 488 TFP ester to generate high-quality fluorescent conjugates for a wide array of demanding applications, ultimately leading to more robust and reproducible scientific data.
References
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Bio-Techne. TFAX 488, TFP (6621). [Link]
-
Wikipedia. Tetrafluorophenyl esters. [Link]
-
FluoroFinder. Alexa Fluor 488 Dye Profile. [Link]
-
Vector Laboratories. AZDYE 488 TFP ESTER. [Link]
-
ResearchGate. AlexaFluor 488 (AF488) succinimidyl ester and its reaction with primary... [Link]
-
bioRxiv. A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. [Link]
-
Fürth lab. This protocol outlines antibody conjugation by NHS-esters. [Link]
-
Vector Laboratories. DBCO-PEG5-TFP Ester. [Link]
-
NIH. Fluorescence of Alexa Fluor Dye Tracks Protein Folding. [Link]
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- 8. Invitrogen Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
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